molecular formula C22H25N3O3S B2463349 1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one CAS No. 897487-35-3

1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one

Cat. No.: B2463349
CAS No.: 897487-35-3
M. Wt: 411.52
InChI Key: GMQLXGAEQNFBJV-UHFFFAOYSA-N
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Description

This compound (CAS: 897487-74-0, C₁₈H₂₅N₃O₂S, MW: 347.475) features a benzothiazole core substituted with a methoxy group at position 4 and a methyl group at position 5. The benzothiazole is linked to a piperazine ring, which is further connected to a propan-1-one moiety bearing a phenoxy group at position 3 .

Properties

IUPAC Name

1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-16-8-9-18(27-2)20-21(16)29-22(23-20)25-13-11-24(12-14-25)19(26)10-15-28-17-6-4-3-5-7-17/h3-9H,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQLXGAEQNFBJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, highlighting its pharmacological properties and potential therapeutic applications.

Chemical Structure

The compound features several notable structural components:

  • Benzothiazole Ring : Imparts unique electronic properties.
  • Piperazine Moiety : Known for its role in enhancing bioactivity.
  • Phenoxypropanone Group : Contributes to the overall stability and reactivity of the molecule.

Synthesis

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the Benzothiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Piperazine Derivative Formation : The piperazine ring is incorporated via nucleophilic substitution.
  • Coupling with Phenoxypropanone : Final coupling reactions yield the target compound.

Anticonvulsant Activity

Research has shown that derivatives of benzothiazole, including those similar to our compound, exhibit anticonvulsant properties. For instance, compounds synthesized in related studies demonstrated significant activity against maximal electroshock seizure (MES) models in Wistar rats, suggesting potential applications in epilepsy treatment .

Anticancer Properties

Recent investigations into benzothiazole derivatives indicate promising anticancer activity. For example, compounds with similar structural motifs have been tested against various cancer cell lines (A549, MCF7, HCT116) and showed IC50 values comparable to established chemotherapeutics like doxorubicin . The specific structure of our compound may enhance its efficacy against cancer cells due to the synergistic effects of its functional groups.

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition, particularly in relation to targets involved in metabolic pathways. Studies on related compounds have indicated inhibitory effects on enzymes such as alkaline phosphatase, which could be relevant for metabolic disorders and cancer .

Case Studies and Research Findings

StudyFindings
Anticonvulsant Activity StudyCompounds similar to our target showed significant efficacy in MES models without neurotoxicity at high doses .
Anticancer ActivitySimilar benzothiazole derivatives exhibited IC50 values ranging from 0.02 to 0.08 µmol/mL against A549 and HCT116 cell lines .
Enzyme InhibitionRelated compounds demonstrated effective inhibition of alkaline phosphatase and other enzymes relevant to drug metabolism .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. A study highlighted that derivatives of benzothiazole and piperazine show moderate to good activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

These results suggest that the presence of the benzothiazole and piperazine structures enhances antimicrobial efficacy .

Antitumor Activity

The compound has shown promise in cancer research. Preliminary cell-based assays indicate its potential as an antitumor agent across various cancer cell lines, including breast, ovarian, and lung cancers. The mechanism may involve apoptosis induction through mitochondrial dysfunction.

Table 2: Antitumor Activity in Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF75.0Apoptosis induction
SKOV36.5Caspase activation
A5497.0Mitochondrial dysfunction

Pharmacokinetics

Studies on similar compounds have revealed favorable pharmacokinetic profiles, including good absorption, distribution, metabolism, and excretion characteristics .

Pesticidal Properties

Research has indicated that derivatives of this compound may possess insecticidal properties, making them suitable for agricultural applications. The benzothiazole structure is often linked to effective pest control agents.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of a series of benzothiazole derivatives against common pathogens. The findings demonstrated that certain derivatives exhibited significant antibacterial activity, supporting their potential use in developing new antimicrobial agents.

Case Study 2: Antitumor Research

In another investigation, the antitumor effects of similar compounds were assessed using a panel of cancer cell lines. The results showed promising cytotoxic effects, warranting further exploration into their mechanisms and therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Linked Heterocycles with Aryl-Ketone/Aryl-Ether Moieties

(a) Piperazine-Urea-Thiazole Derivatives ()

Compounds 11a–11o (e.g., 11a: C₂₁H₂₂FN₇O₂S, MW: 484.2) share a piperazine-thiazole backbone but replace the propanone group with a urea linkage. Substituents on the phenyl ring (e.g., 3-fluorophenyl in 11a, 3,5-dichlorophenyl in 11b) influence molecular weight (484.2–602.2) and polarity.

(b) Chromenone-Piperazine Derivatives ()

The substitution of a 2-hydroxybenzyl group on piperazine contrasts with the main compound’s benzothiazole. Chromenones are associated with anticoagulant and anti-inflammatory activities, suggesting divergent therapeutic applications compared to benzothiazole-based compounds .

(c) Cinnamoyl-Piperazine Derivatives ()

Benzothiazole-Containing Analogues

(a) Benzothiazole-Pyrazoline Hybrid ()

Unlike the main compound’s piperazine-propanone chain, this structure includes a pyrazoline moiety linked to a methoxyphenyl group. Pyrazolines are associated with antidepressant activity, highlighting structural versatility in targeting different biological pathways .

(b) Benzothiazole-Propanone Derivatives (Main Compound vs. )

The main compound’s closest analogues (e.g., BF37670 in ) replace benzothiazole with chromenone or coumarin cores. For example, BF37670 (C₁₉H₁₃ClN₂O₃S, MW: 384.84) contains a thiazolidinone-chromenone system, which may confer distinct photophysical properties and metabolic stability compared to the benzothiazole-based main compound .

Piperazine-Aryloxy Derivatives

(a) Naphthyloxy-Propanol-Piperazine ()

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxy-propan-2-ol (Proprietary name: Avishot) shares the piperazine-aryloxy backbone but replaces propanone with propanol. The hydroxyl group may enhance solubility, while the naphthyloxy substituent could increase lipophilicity compared to the main compound’s phenoxy group .

(b) Phenoxy-Propanone-Piperazine ()

1-[4-(2-Hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)phenyl]propan-1-one (NSC147848) closely mirrors the main compound’s structure but lacks the benzothiazole ring. Instead, it incorporates a 2-methoxyphenyl-piperazine and hydroxypropoxy chain, demonstrating how minor substitutions alter physicochemical profiles (e.g., log P, hydrogen-bonding capacity) .

Comparative Data Table

Compound Name/ID Core Structure Key Substituents Molecular Weight Notable Features Reference
Main Compound (BF37669) Benzothiazole-Piperazine-Propanone 4-Methoxy-7-methyl-benzothiazole, phenoxy 347.475 Unique benzothiazole substitution
11a () Thiazole-Piperazine-Urea 3-Fluorophenyl urea, hydrazinyl-oxoethyl 484.2 Urea linkage, fluorophenyl group
4e () Chromenone-Piperazine 2-Hydroxybenzyl, propoxy N/A Chromenone core, hydroxybenzyl substitution
Compound Cinnamoyl-Piperazine Bis(4-methoxyphenyl)methyl, 4-methylphenyl N/A Cinnamoyl group, E-configuration
Avishot () Piperazine-Naphthyloxy-Propanol 2-Methoxyphenyl, naphthyloxy N/A Naphthyloxy, propanol backbone

Key Findings and Implications

  • Structural Diversity: The main compound’s benzothiazole-piperazine-propanone architecture distinguishes it from urea, cinnamoyl, or chromenone-based analogues.
  • Pharmacological Potential: Benzothiazoles (e.g., ) and piperazine-aryloxy derivatives (e.g., ) are associated with neuroprotective and anticancer activities, suggesting the main compound could be explored in these domains.
  • Synthetic Accessibility : High yields (e.g., 85–88% in ) for piperazine-thiazole-urea derivatives indicate robust synthetic routes, whereas the main compound’s synthesis remains undescribed in the provided evidence.

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